(2-Bromo-3-iodophenyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

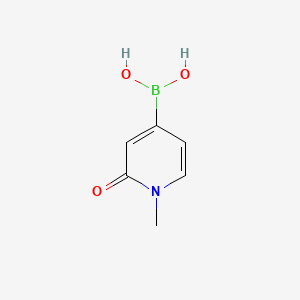

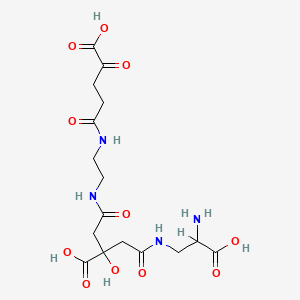

“(2-Bromo-3-iodophenyl)methanol” is a chemical compound with the molecular formula C7H6BrIO . It is also known by other names such as “2-BROMO-3-IODOBENZYL ALCOHOL” and "2-Bromo-3-iodobenzenemethanol" . The compound has a molecular weight of 312.93 g/mol .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H6BrIO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4H2 . This code provides a specific description of the molecule’s structure. The compound’s canonical SMILES representation is C1=CC(=C(C(=C1)I)Br)CO , which is another way to represent the molecule’s structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 312.93 g/mol . The compound has one hydrogen bond donor and one hydrogen bond acceptor . Its exact mass and monoisotopic mass are 311.86467 g/mol . The compound’s topological polar surface area is 20.2 Ų .

Scientific Research Applications

Hydrogen Production from Methanol

Methanol serves as a liquid hydrogen carrier, facilitating high-purity hydrogen production, crucial for developing a hydrogen-methanol economy. Innovations in catalyst development and reactor technology, such as copper-based and palladium-zinc alloy catalysts, have enhanced the efficiency of hydrogen production from methanol through methods like steam reforming and partial oxidation. These advances are vital for sustainability and the prospective development of alternative energy sources (García et al., 2021).

Methanol in Power Generation

Methanol's potential as a peaking fuel in coal gasification combined cycle power stations, like integrated gasification combined cycle (IGCC) systems, highlights its role as a clean-burning fuel with versatile applications. This aligns with efforts to increase methanol production capacity, leveraging its environmental benefits and versatility as both a primary transportation fuel and a fuel additive (Cybulski, 1994).

Methanol as a Chemical Marker

Methanol's utility as a chemical marker for assessing the condition of solid insulation in power transformers underscores its significance in monitoring cellulosic insulation degradation. This application demonstrates methanol's role beyond conventional uses, contributing to the reliability and maintenance of critical infrastructure (Jalbert et al., 2019).

Direct Methanol Fuel Cells

The study of methanol crossover in direct methanol fuel cells (DMFCs) addresses a major limitation of DMFC technology. Research efforts aim to develop more methanol-impermeable polymer electrolytes, enhancing the efficiency and viability of DMFCs as alternatives to internal combustion engines. This area of research is pivotal for advancing renewable energy technologies (Heinzel & Barragán, 1999).

Safety and Hazards

The safety data sheet for “(2-Bromo-3-iodophenyl)methanol” indicates that it should be stored in a dark place, sealed, and at a temperature between 2-8°C . The safety information includes pictograms and hazard statements such as H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Mechanism of Action

Target of Action

Compounds with similar structures, such as benzylic halides, typically interact with various enzymes and receptors in the body . The role of these targets can vary widely, depending on the specific biological context.

Mode of Action

(2-Bromo-3-iodophenyl)methanol likely undergoes reactions at the benzylic position, which is the carbon atom adjacent to the aromatic ring . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The exact mode of action would depend on the specific conditions and reactants present.

Biochemical Pathways

It’s plausible that it could participate in reactions such as the suzuki–miyaura coupling, which is a type of carbon-carbon bond-forming reaction . This reaction is widely used in organic chemistry for the synthesis of various compounds .

Pharmacokinetics

Its metabolism and excretion would likely involve enzymatic transformations and renal clearance, respectively .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its stability may be affected by light and temperature, as suggested by the recommendation to store it in a dark place at 2-8°C . Additionally, the compound’s reactivity and efficacy could be influenced by factors such as pH, the presence of other substances, and the specific conditions under which it is used.

Properties

IUPAC Name |

(2-bromo-3-iodophenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrIO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRQUJNCOMDYCMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)Br)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrIO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743132 |

Source

|

| Record name | (2-Bromo-3-iodophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261571-03-2 |

Source

|

| Record name | (2-Bromo-3-iodophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Hydroxy-2-(hydroxymethyl)-3-methoxy-N-[2-[3-methoxy-4-(phenylmethoxy)phenyl]ethyl]-benzeneacetamid](/img/no-structure.png)

![(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B591465.png)

![(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride](/img/structure/B591468.png)